2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1207024-88-1
VCID: VC2615836
InChI: InChI=1S/C14H15N5OS/c1-3-9-8(2)16-14(17-13(9)20)19-12(15)7-10(18-19)11-5-4-6-21-11/h4-7H,3,15H2,1-2H3,(H,16,17,20)
SMILES: CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)N)C
Molecular Formula: C14H15N5OS
Molecular Weight: 301.37 g/mol

2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one

CAS No.: 1207024-88-1

Cat. No.: VC2615836

Molecular Formula: C14H15N5OS

Molecular Weight: 301.37 g/mol

* For research use only. Not for human or veterinary use.

2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one - 1207024-88-1

Specification

CAS No. 1207024-88-1
Molecular Formula C14H15N5OS
Molecular Weight 301.37 g/mol
IUPAC Name 2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C14H15N5OS/c1-3-9-8(2)16-14(17-13(9)20)19-12(15)7-10(18-19)11-5-4-6-21-11/h4-7H,3,15H2,1-2H3,(H,16,17,20)
Standard InChI Key YPPMKVHXRSODFL-UHFFFAOYSA-N
SMILES CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)N)C
Canonical SMILES CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)N)C

Introduction

2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one is a complex organic compound that combines pyrazole and pyrimidine structures, making it significant in medicinal chemistry due to its diverse biological activities. This compound is classified as a pyrazole derivative, known for its therapeutic properties such as anti-inflammatory, analgesic, and anti-cancer activities.

Synthesis and Characterization

The synthesis of 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. A common method includes reacting 5-ethyl-2-hydrazino-6-methylpyrimidin-4(3H)-one with 3-iminobutyronitrile to form the desired pyrazole derivative. Techniques such as refluxing in organic solvents or microwave-assisted synthesis can enhance reaction efficiency. Purification often involves recrystallization or chromatographic methods to achieve high purity levels required for biological testing.

Biological Activities and Potential Applications

Pyrazole derivatives, including this compound, are known for their varied therapeutic properties. They can interact with various enzymes or receptors, potentially inhibiting or activating them depending on their structure. The compound's mechanism of action likely involves modulation of specific biochemical pathways relevant to its therapeutic targets.

Potential Therapeutic Areas

Therapeutic AreaDescription
Anti-inflammatoryReduces inflammation and swelling.
AnalgesicRelieves pain.
Anti-cancerInhibits cancer cell growth.
AnticonvulsantPrevents seizures.

Analytical Techniques

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the compound's properties and ensure quality control during synthesis.

Research Findings and Future Directions

Research on this compound highlights its potential in medicinal chemistry and drug discovery. The combination of pyrazole and pyrimidine structures offers a promising scaffold for developing new drugs with diverse biological activities. Further studies are needed to fully explore its therapeutic potential and optimize its synthesis for large-scale production .

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